
3,3,5-Trimethylazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 3,3,5-trimetilazapan es un compuesto químico que pertenece a la clase de las azepanas, que son compuestos heterocíclicos de siete miembros que contienen nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de 3,3,5-trimetilazapan generalmente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica la reacción de 3,3,5-trimetilciclohexanona con amoníaco o una amina, seguida de un tratamiento con ácido clorhídrico para formar la sal de clorhidrato. Las condiciones de reacción a menudo incluyen temperaturas elevadas y el uso de disolventes como etanol o metanol.
Métodos de Producción Industrial
La producción industrial del clorhidrato de 3,3,5-trimetilazapan puede involucrar procesos de lotes grandes o continuos. Los pasos clave incluyen la preparación de los materiales de partida, la reacción de ciclización y la purificación del producto final. El uso de reactores automatizados y sistemas de purificación puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de 3,3,5-trimetilazapan puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados que contienen oxígeno.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, a menudo involucrando hidrogenación.
Sustitución: El átomo de nitrógeno en el anillo de azepano puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utiliza a menudo hidrógeno gaseoso en presencia de un catalizador metálico como paladio o platino.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o alcoholes, mientras que las reacciones de sustitución pueden producir una variedad de derivados de azepano sustituidos.
Aplicaciones Científicas De Investigación
El clorhidrato de 3,3,5-trimetilazapan tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica, lo que permite la creación de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de sistemas biológicos, particularmente en la comprensión de las interacciones de heterociclos que contienen nitrógeno con moléculas biológicas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales, incluidos polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 3,3,5-trimetilazapan implica su interacción con objetivos moleculares como enzimas o receptores. El átomo de nitrógeno en el anillo de azepano puede formar enlaces de hidrógeno o coordinarse con iones metálicos, influyendo en la actividad de las moléculas diana. Las vías específicas involucradas dependen del contexto de su uso, como en química medicinal o investigación biológica.
Comparación Con Compuestos Similares
Compuestos Similares
3,3,5-Trimetilciclohexanona: Un precursor en la síntesis de clorhidrato de 3,3,5-trimetilazapan.
3,3,5-Trimetilciclohexanol: Otro compuesto relacionado con diferentes grupos funcionales.
Azepano: El compuesto padre de la clase azepano, que carece de las sustituciones de metilo.
Singularidad
El clorhidrato de 3,3,5-trimetilazapan es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia de tres grupos metilo en el anillo de azepano puede afectar sus propiedades estéricas y electrónicas, lo que lo distingue de otros derivados de azepano.
Propiedades
Fórmula molecular |
C9H20ClN |
|---|---|
Peso molecular |
177.71 g/mol |
Nombre IUPAC |
3,3,5-trimethylazepane;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-8-4-5-10-7-9(2,3)6-8;/h8,10H,4-7H2,1-3H3;1H |
Clave InChI |
UOHGIYZHVCGVJW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNCC(C1)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


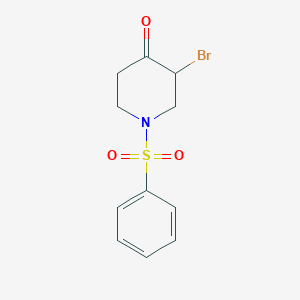
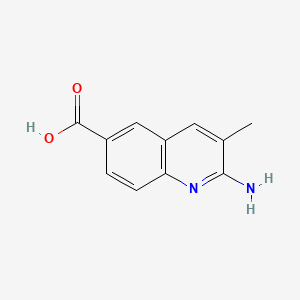
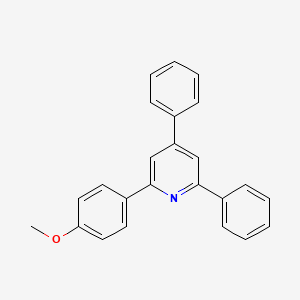
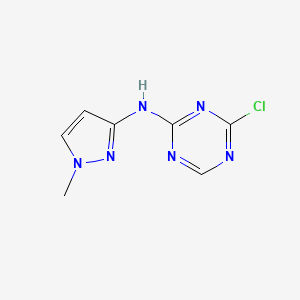



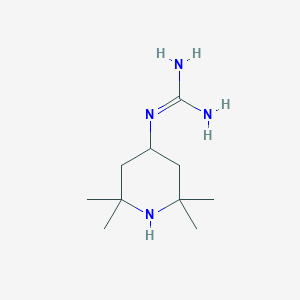
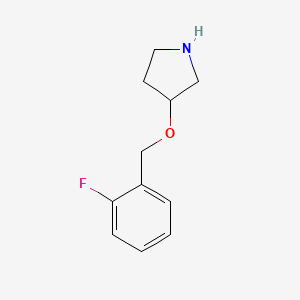
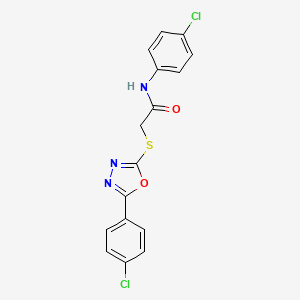
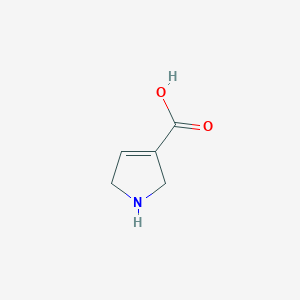
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)
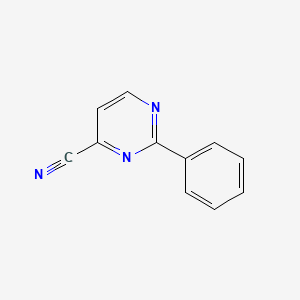
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
